Acetylmerulidial

Beschreibung

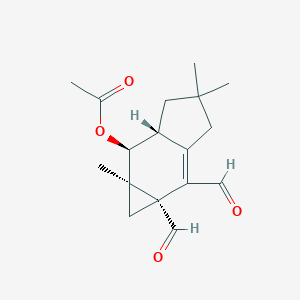

Structure

3D Structure

Eigenschaften

CAS-Nummer |

108893-54-5 |

|---|---|

Molekularformel |

C17H22O4 |

Molekulargewicht |

290.4 g/mol |

IUPAC-Name |

[(1aR,5aR,6S,6aR)-1a,2-diformyl-4,4,6a-trimethyl-3,5,5a,6-tetrahydro-1H-cyclopropa[f]inden-6-yl] acetate |

InChI |

InChI=1S/C17H22O4/c1-10(20)21-14-12-6-15(2,3)5-11(12)13(7-18)17(9-19)8-16(14,17)4/h7,9,12,14H,5-6,8H2,1-4H3/t12-,14+,16+,17+/m1/s1 |

InChI-Schlüssel |

MJXHKPSYLUUZDJ-QCPWZWHMSA-N |

SMILES |

CC(=O)OC1C2CC(CC2=C(C3(C1(C3)C)C=O)C=O)(C)C |

Isomerische SMILES |

CC(=O)O[C@H]1[C@@H]2CC(CC2=C([C@@]3([C@]1(C3)C)C=O)C=O)(C)C |

Kanonische SMILES |

CC(=O)OC1C2CC(CC2=C(C3(C1(C3)C)C=O)C=O)(C)C |

Herkunft des Produkts |

United States |

Detailed Research Findings

Research on Acetylmerulidial has focused on its biological activities, often in comparison to other sesquiterpenoid unsaturated dialdehydes.

One area of investigation has been the mutagenic activity of this compound. Studies using different assay systems have provided insights into its genotoxic potential. In the Ames Salmonella/microsome assay, this compound has been reported as negative. However, in the V79/HGPRT assay, which assesses gene mutation in mammalian cells, this compound showed weak but significant mutagenic activity. This contrasts with some other sesquiterpenoid unsaturated dialdehydes, such as isovelleral (B1219049), which demonstrated potent mutagenicity in both assays.

The effect of sesquiterpenoid unsaturated dialdehydes, including compounds related to this compound like Merulidial (B1202069), on cell membrane permeability has also been studied in human neuroblastoma SH-SY5Y cells. These studies measure the efflux of preloaded radioactive markers to assess membrane leakage. The effects on membrane permeability can vary considerably among different sesquiterpenoid unsaturated dialdehydes despite structural similarities. For instance, while polygodial induced membrane leakage at relatively low concentrations, merulidial showed no detectable leakage even at high concentrations and appeared to stabilize the cell membrane.

Another area of research involves the reactivity and stability of this compound and related compounds. The autoxidation of sesquiterpenoid unsaturated dialdehydes has been investigated, as the resulting products may contribute to their bioactivities. Merulidial is known to undergo autoxidation relatively easily, while this compound has been found to be comparatively more stable towards autoxidation on alumina. The presence of the acetyl group in this compound may influence its reactivity and stability compared to the deacetylated form, Merulidial. The reaction of these dialdehydes with nucleophiles, such as thiols and amines, is considered a potential mechanism of action.

Data Table: Mutagenic Activity of this compound and Related Compounds

| Compound | Ames Salmonella/microsome Assay | V79/HGPRT Assay |

| This compound | Negative | Weakly Mutagenic |

| Isovelleral | Potent Mutagenic | Potent Mutagenic |

| Merulidial | Positive | Mutagenic |

| Other Unsaturated Dialdehydes | Varied (some positive, some inactive) | Varied (some inactive) |

Note: Data compiled from research findings. Specific activity levels may vary depending on experimental conditions.

Data Table: Effects on Cell Membrane Permeability (SH-SY5Y cells)

| Compound | Effect on Membrane Permeability (Efflux of 3H-deoxyglucose) | Notes |

| Polygodial | Significant leakage at low concentrations | Most active compound tested in this study |

| Merulidial | No detectable leakage even at high concentrations | Appears to stabilize cell membrane |

| This compound | Data not explicitly found in search results for this specific assay. | Related to Merulidial. |

Note: Data compiled from research findings on sesquiterpenoid unsaturated dialdehydes, including Merulidial. Specific concentrations and efflux percentages vary by compound and incubation time.

The research findings highlight that this compound, as a member of the sesquiterpenoid unsaturated dialdehydes, exhibits specific biological activities that warrant further investigation. Its differential mutagenicity profile compared to other related compounds and the distinct effects of its deacetylated form (Merulidial) on cell membranes emphasize the importance of subtle structural variations within this class of natural products.

This compound is a chemical compound that has been a subject of research, particularly concerning its origin in fungi and the methods used for its isolation and purification.

Structural Elucidation Methodologies

Advanced Spectroscopic Approaches for Connectivity and Configuration

Spectroscopic methods provide detailed information about the atomic composition, bonding arrangements, and functional groups within a molecule. By analyzing the interaction of electromagnetic radiation with the compound, researchers can piece together the molecular architecture.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and connectivity of a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable in structural elucidation. 1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information about the types of hydrogen and carbon atoms present, their chemical environments, and their relative numbers. nih.gov The chemical shift of a nucleus in an NMR spectrum is influenced by its electronic environment, providing clues about nearby functional groups. The splitting patterns (multiplicity) in ¹H NMR reveal the number of neighboring protons.

2D NMR experiments offer more intricate details about through-bond and through-space correlations between nuclei. Techniques like Correlation Spectroscopy (COSY) identify coupled protons, revealing direct connectivity. nih.gov Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate signals from different types of nuclei, typically ¹H and ¹³C, providing information about one-bond (HSQC) and multiple-bond (HMBC) correlations, which are vital for piecing together the carbon skeleton and identifying the positions of functional groups. nih.gov The combination of 1D and 2D NMR data allows for the construction of the molecular backbone and the assignment of most atoms within the structure.

Mass Spectrometry provides information about the molecular weight of a compound and its fragmentation pattern. researchgate.net In structural elucidation, high-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula of the compound by precisely measuring the mass-to-charge ratio (m/z) of the molecular ion.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions and the analysis of the resulting fragment ions. This technique provides valuable information about the substructures present within the molecule. By analyzing the mass differences between the parent ion and the fragment ions, researchers can deduce the presence of specific functional groups or structural units that have been cleaved off. researchgate.net Comparing experimental fragmentation patterns with theoretical fragmentation of proposed structures can help confirm or refine structural assignments.

Infrared (IR) spectroscopy is primarily used to identify the functional groups present in a molecule. nih.govresearchgate.netncats.io This technique measures the vibrations of bonds within the molecule when exposed to infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies, resulting in distinct peaks in the IR spectrum. researchgate.netncats.io For example, the presence of hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) stretching vibrations can be identified by their specific absorption bands. ncats.io While IR spectroscopy alone may not be sufficient for complete structural elucidation, it provides crucial information about the types of bonds and functional groups present, which complements the data obtained from NMR and MS.

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods are essential for determining the absolute and relative configuration of chiral molecules, which have non-superimposable mirror images (enantiomers). These methods exploit the differential interaction of chiral substances with polarized light.

Optical Rotation (OR) and Optical Rotatory Dispersion (ORD) measure the rotation of plane-polarized light by a chiral substance at a single wavelength or over a range of wavelengths, respectively. ontosight.ai Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light by a chiral molecule in the electronic (UV-Vis) and vibrational (IR) regions of the spectrum, respectively. ontosight.ai

Application of Computational Chemistry in Structural Confirmation

Computational chemistry plays an increasingly important role in structural elucidation, particularly in confirming proposed structures and assisting in stereochemical assignments. Quantum mechanical calculations can be used to predict spectroscopic parameters, such as NMR chemical shifts and chiroptical spectra (e.g., ECD and VCD), for proposed structures and their possible stereoisomers. ontosight.ai Comparing these calculated values with experimental data can help validate the correctness of a proposed structure and determine the most likely stereoisomer. ontosight.ai

Biosynthetic Pathways Research

Proposed Biosynthetic Routes to Sesquiterpenoid Dialdehydes

Sesquiterpenoid dialdehydes, including merulidial (B1202069) and potentially acetylmerulidial, are believed to originate from the mevalonate (B85504) pathway or the methylerythritol phosphate (B84403) pathway, which produce the universal isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These C5 units are then condensed to form farnesyl pyrophosphate (FPP), a 15-carbon precursor common to all sesquiterpenoids. The cyclization of FPP, catalyzed by terpene cyclases (specifically sesquiterpene synthases), leads to the formation of various sesquiterpene skeletons.

For drimane-type sesquiterpenoids, which include merulidial and related compounds, a key intermediate is often drimenol (B159378). A proposed biosynthetic pathway for the drimane (B1240787) dialdehyde (B1249045) polygodial, for instance, suggests drimenol as a direct precursor cjnmcpu.com. While the specific steps leading from a drimane precursor to the unique cyclopropane (B1198618) and dialdehyde functionalities of this compound are not fully elucidated, it is hypothesized to involve a series of oxidation, cyclization, and potentially rearrangement reactions catalyzed by specific enzymes. The presence of a 1,4-dialdehyde moiety is a characteristic feature of many biologically active terpenoids found in fungi, algae, sponges, and molluscs beilstein-journals.org.

Identification and Characterization of Key Enzymatic Transformations

The biosynthesis of complex natural products like this compound involves a cascade of enzymatic reactions. While specific enzymes for this compound biosynthesis have not been extensively characterized in the provided search results, studies on related fungal sesquiterpenoid pathways offer insights into the types of enzymes likely involved.

Key enzymatic transformations in sesquiterpenoid biosynthesis typically include:

Sesquiterpene synthases: These enzymes catalyze the cyclization of FPP to form the core sesquiterpene skeleton. The specific synthase determines the resulting cyclic structure.

Oxidoreductases: Enzymes such as cytochrome P450 monooxygenases and dehydrogenases are crucial for introducing oxygen functionalities, including hydroxyl groups and aldehyde moieties, into the sesquiterpene scaffold. Studies on fungal drimane-type sesquiterpene esters have identified cytochrome P450 and FAD-binding oxidoreductases responsible for the formation of γ-butyrolactone rings researchgate.net.

Other modifying enzymes: Additional enzymes, such as acyltransferases or isomerases, may be involved in further modifications, such as the acetylation observed in this compound.

Research on other fungal secondary metabolites, such as polyketides, has shown that biosynthetic genes are often clustered together in the genome, facilitating coordinated expression and metabolism nih.gov. Identifying such gene clusters is a key strategy for discovering the enzymes involved in a specific pathway.

Genetic Basis of this compound Biosynthesis in Fungal Systems

The genetic information for the biosynthesis of secondary metabolites in fungi is often organized into biosynthetic gene clusters (BGCs) nih.gov. These clusters typically contain genes encoding the core biosynthetic enzymes (like terpene synthases or polyketide synthases), tailoring enzymes (oxidoreductases, methyltransferases, etc.), and regulatory proteins.

While a specific gene cluster for this compound biosynthesis was not identified in the search results, research on other fungal compounds highlights the approaches used to uncover the genetic basis of biosynthesis. These include:

Genome sequencing and analysis: Identifying potential BGCs based on the presence of genes encoding known classes of biosynthetic enzymes nih.gov.

Gene deletion and overexpression studies: Experimentally validating the involvement of candidate genes in the production of the target compound researchgate.netelifesciences.org.

Transcriptomics and co-expression analysis: Identifying genes that are co-regulated with the production of the metabolite, suggesting their involvement in the same pathway nih.govplos.org.

The filamentous fungus Aspergillus fumigatus, for example, has a gene cluster involved in conidial pigment biosynthesis, containing genes with similarity to polyketide synthases, dehydratases, and reductases nih.gov. This illustrates the principle of gene clustering for secondary metabolite production in fungi.

Metabolic Engineering Strategies for Elucidating Pathway Steps

Metabolic engineering is a powerful approach used to understand, optimize, and manipulate biosynthetic pathways in microorganisms, including fungi. rsc.orglbl.govmdpi.commdpi.com Strategies relevant to elucidating this compound biosynthesis could include:

Heterologous expression: Introducing genes from a fungal producer into a more tractable host organism (like Saccharomyces cerevisiae or Escherichia coli) to reconstitute parts or all of the biosynthetic pathway researchgate.netlbl.gov. This allows for the study of individual enzymes or small sets of enzymes in a controlled environment.

Gene knockout or knockdown: Deleting or reducing the expression of specific genes suspected to be involved in the pathway to observe the effect on metabolite production and identify pathway intermediates.

Overexpression of pathway genes: Increasing the expression of genes encoding rate-limiting enzymes to enhance product yield and facilitate intermediate detection.

Precursor feeding studies: Supplementing the growth medium with potential pathway intermediates to see if they are converted into the final product or downstream metabolites.

Metabolic engineering has been successfully applied to engineer yeast and E. coli for the production of various natural products, including other terpenoids rsc.orglbl.gov. These approaches can help to confirm proposed pathway steps, identify unknown enzymes, and ultimately enable the heterologous production of this compound.

Chemical Synthesis and Derivatization Research

Retrosynthetic Analysis of the Acetylmerulidial Molecular Scaffold

Retrosynthetic analysis is a critical first step in planning the synthesis of a complex molecule. It involves working backward from the target molecule to simpler, readily available starting materials by applying known reactions in reverse (retrosynthetic steps or disconnections) youtube.comysu.am. For this compound, a retrosynthetic analysis would typically consider disconnections that simplify the bicyclic core and address the installation of the aldehyde groups and the stereochemistry of the molecule.

Key disconnections in the retrosynthesis of sesquiterpene scaffolds often involve strategies for forming cyclic systems, such as Diels-Alder reactions or intramolecular cyclizations youtube.comyoutube.combaranlab.org. The presence of α,β-unsaturated carbonyl systems in related structures suggests potential aldol (B89426) or Wittig-type disconnections youtube.comyoutube.com. Functional group interconversions (FGIs) are also crucial in retrosynthetic analysis to transform one functional group into another that is more amenable to a particular disconnection or synthetic operation youtube.com. For a molecule like this compound with multiple functionalities, the order and choice of FGIs and disconnections are paramount to developing a convergent and efficient synthetic route. The bicyclic structure could potentially arise from a cycloaddition reaction or a sequence involving ring formation and subsequent functionalization. The aldehyde groups might be introduced late in the synthesis through oxidation reactions or revealed from protected forms.

Total Synthesis Approaches and Methodological Advancements

Total synthesis aims to construct a complex natural product from simple, commercially available precursors. Several strategies and methodologies have been explored for the total synthesis of sesquiterpenes, and while specific detailed routes for this compound were not extensively found in the immediate search results, the general approaches to similar complex molecules provide insight into potential strategies nih.govsarponggroup.comysu.am.

Approaches to the total synthesis of such bicyclic sesquiterpenes often involve:

Building the bicyclic core: This could be achieved through tandem reactions, cascade sequences, or step-wise ring formations utilizing reactions like intramolecular Diels-Alder, Robinson annulation, or other cycloaddition and cyclization strategies.

Stereochemical Control: Establishing the correct relative and absolute stereochemistry at multiple chiral centers is a significant challenge. This often requires the use of stereoselective reactions, chiral auxiliaries, or asymmetric catalysis.

Installation of Functionalities: Introducing the reactive aldehyde groups and other oxygenated functionalities at the correct positions and oxidation states requires careful planning and execution of functional group transformations.

Methodological advancements in total synthesis that could be relevant to this compound include new methods for C-C bond formation, selective oxidation/reduction reactions, and efficient protecting group strategies. The development of more atom-economical and step-economical routes is a continuous goal in total synthesis nih.gov.

Semisynthetic Strategies for Analog Preparation

Semisynthesis involves using a readily available natural product or a key intermediate from a natural source as a starting material to synthesize analogs or derivatives. While direct information on the semisynthesis of this compound was not prominent in the search results, this approach is commonly used to generate structural variants of complex natural products for biological evaluation.

Semisynthetic strategies for preparing this compound analogs could involve:

Modification of the aldehyde groups: Reactions such as reduction to alcohols, oxidation to carboxylic acids, or formation of imines/oximes could yield a range of derivatives.

Alteration of the bicyclic core: Chemical modifications like selective reduction of double bonds, epoxidation, or rearrangement reactions could lead to structural changes in the carbon skeleton.

Introduction of new substituents: Functionalization of specific positions on the molecule through directed reactions could provide analogs with altered properties.

The advantage of semisynthesis is that it leverages existing complex molecular frameworks, potentially reducing the number of synthetic steps compared to total synthesis. This approach is particularly useful for structure-activity relationship (SAR) studies.

Development of Chemically Modified Derivatives for Mechanistic Probes

Chemically modified derivatives of natural products are often synthesized to serve as mechanistic probes. These probes are designed to investigate the biological targets and mechanisms of action of the parent compound nih.govnih.gov. By subtly altering the structure of this compound, researchers can gain insights into how it interacts with biological molecules.

Examples of chemically modified derivatives that could be developed as mechanistic probes for this compound include:

Isotopically labeled analogs: Replacing specific atoms with isotopes (e.g., deuterium, carbon-13) can help track the molecule's metabolic fate or its binding to target proteins.

Fluorescently labeled analogs: Attaching a fluorescent tag can enable visualization of the molecule's localization in cells or tissues and study its binding dynamics.

Activity-based probes: Incorporating a reactive group that can covalently label the biological target can help identify the protein(s) that this compound interacts with.

Non-reactive analogs: Synthesizing derivatives that are structurally similar but lack a key reactive functionality can help determine the importance of that group for biological activity.

The design and synthesis of such probes require a deep understanding of both the chemistry of this compound and the biological system being investigated. These derivatives are invaluable tools for elucidating the molecular basis of this compound's biological effects. nih.gov

Compound Names and PubChem CIDs

Mechanistic Investigations of Biological Activities

Molecular Mechanisms of Interaction with Biomolecules

The biological activity of unsaturated dialdehydes like Acetylmerulidial is closely linked to their chemical reactivity with essential biomolecules such as proteins and nucleic acids.

Electrophilic Reactivity (e.g., Michael Addition, Pyrrole (B145914) Formation)

The core of this compound's reactivity lies in its two α,β-unsaturated aldehyde groups. These groups are potent electrophiles, making the compound susceptible to nucleophilic attack. One of the primary mechanisms of interaction with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, is the Michael addition or 1,4-conjugate addition. In this reaction, the nucleophile adds to the β-carbon of the unsaturated system, leading to the formation of a covalent adduct. This irreversible binding can alter the structure and function of the target protein, leading to enzyme inhibition or disruption of cellular processes.

Another potential reaction involves primary amines, such as the ε-amino group of lysine (B10760008) residues. Unsaturated dialdehydes can react with primary amines to form pyrrole derivatives through a sequence of reactions including Michael addition followed by cyclization and dehydration. This covalent modification of proteins can significantly impact their biological function. The high reactivity of these aldehyde groups is considered a key factor in the bioactivity of related sesquiterpene dialdehydes.

Interactions with Nucleic Acids and Proteins

The electrophilic nature of this compound suggests it can form covalent bonds with nucleophilic sites on proteins and nucleic acids. For proteins, the most likely targets are the side chains of cysteine and lysine residues, as described above. Such interactions can lead to the inactivation of enzymes and other proteins critical for cell survival.

Regarding nucleic acids, studies on the parent compound, merulidial (B1202069), indicate a preferential inhibition of DNA synthesis over RNA and protein synthesis in Ehrlich ascites carcinoma cells. This suggests that the compound or its metabolites may interact directly with DNA or with enzymes involved in the DNA replication process. The aldehyde functional groups could potentially react with the exocyclic amino groups of DNA bases (adenine, guanine, and cytosine), forming adducts that disrupt DNA replication and transcription, ultimately contributing to its cytotoxic and mutagenic effects.

Mutagenicity and Genotoxicity Studies in Research Models

While specific data for this compound is not extensively documented in publicly available literature, studies on its parent compound merulidial and its derivatives provide critical insights into its potential genotoxicity.

Analysis in Mammalian Cell Mutagenicity Assays (e.g., V79/HGPRT Assay)

Currently, there are no available research findings specifically detailing the analysis of this compound or merulidial in mammalian cell mutagenicity assays like the V79/HGPRT (hypoxanthine-guanine phosphoribosyltransferase) assay. nih.govnih.govnih.goveurofins.comjrfglobal.comeurofins.de The V79/HGPRT assay is a forward mutation assay that detects a wide range of genetic mutations, and such studies would be necessary to fully characterize the genotoxic potential of this compound in mammalian systems. nih.goveurofins.comjrfglobal.comeurofins.denih.gov

Evaluation in Bacterial Mutagenicity Tests (e.g., Ames Salmonella/microsome Assay)

The mutagenic properties of merulidial and its derivatives have been evaluated using the Ames test, a bacterial reverse mutation assay. researchgate.net This test uses various strains of Salmonella typhimurium to detect point mutations. nih.govresearchgate.net

Research has shown that the parent compound, merulidial, is mutagenic when tested with the Salmonella typhimurium strain TA100, which is indicative of base-pair substitution mutations. A comparative study on merulidial and six of its derivatives, including acetylated versions, confirmed mutagenic activity within this class of compounds in the Ames assay. researchgate.net The dialdehyde (B1249045) structure is considered crucial for this activity. While detailed quantitative data for this compound itself is not specified in the available literature, the findings for the parent compound and related derivatives strongly suggest that this compound possesses mutagenic potential.

| Compound | Bacterial Strain | Metabolic Activation (S9) | Result |

|---|---|---|---|

| Merulidial | Salmonella typhimurium TA100 | Not specified | Positive |

Role of Autoxidation in Modulating Bioactivity

The role of autoxidation—a process of spontaneous oxidation in the presence of air—in modulating the bioactivity of this compound has not been specifically studied. However, aldehydes are known to be susceptible to autoxidation, which can convert them into carboxylic acids. rsc.org In the case of sesquiterpenoid aldehydes, such chemical transformations could potentially alter their biological activity. researchgate.net

For instance, the conversion of an aldehyde group to a less reactive carboxylic acid group could decrease the compound's electrophilicity and, consequently, its ability to react with biomolecules via mechanisms like Michael addition. This could lead to a reduction in cytotoxicity and mutagenicity. Conversely, autoxidation could also potentially lead to the formation of reactive peroxide intermediates, which might possess their own unique biological activities. oatext.com Without specific experimental data for this compound, the impact of autoxidation on its bioactivity remains speculative but represents an important area for future investigation.

Oxidative Stability and Formation of Reactive Intermediates

There is currently no available scientific literature detailing the oxidative stability of this compound or the potential formation of reactive intermediates under physiological conditions. The chemical structure of a compound dictates its susceptibility to oxidation and its potential to form transient, highly reactive molecules that can interact with cellular components. Without experimental data, any discussion on this topic would be purely speculative.

Elucidation of Specific Cellular Targets and Signaling Pathways

Similarly, the specific cellular targets of this compound and the signaling pathways it may modulate have not been elucidated in the available research. Identifying the molecular binding partners of a compound and the subsequent cascade of cellular communication events is fundamental to understanding its mechanism of action. This information is critical for explaining its observed biological effects and for predicting potential therapeutic applications or adverse reactions.

Further research is required to explore these fundamental aspects of this compound's chemical and biological behavior. Such studies would be invaluable in determining its potential as a therapeutic agent or in understanding its role in biological systems.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Critical Structural Features for Observed Biological Effects

While specific detailed research findings solely on the critical structural features of Acetylmerulidial are limited in the provided search results, the general principles of SAR for unsaturated dialdehydes suggest that the reactivity of the aldehyde groups, potentially through Michael-type reactions or Schiff base formation with biological nucleophiles like amines and thiols, could be a key determinant of activity. researchgate.net

Comparative Analysis with Related Sesquiterpenoid Dialdehydes (e.g., Merulidial (B1202069), Isovelleral)

Comparing the structure and activity of this compound with related sesquiterpenoid dialdehydes like merulidial and isovelleral (B1219049) is a valuable approach for understanding its SAR. Merulidial and isovelleral are natural products known for their diverse biological activities, including mutagenic and antimicrobial properties. scispace.comresearchgate.netresearchgate.net

Merulidial and isovelleral both contain the unsaturated dialdehyde (B1249045) functional group, which is implicated in their reactivity and biological effects. scispace.comresearchgate.net Differences in their skeletal structure and the presence of additional functional groups (like the hydroxyl group in merulidial) can lead to variations in their activity profiles. For instance, studies have compared the mutagenic activity of merulidial and isovelleral, highlighting differences in their potency and the influence of stereochemistry in the case of isovelleral. scispace.comresearchgate.netresearchgate.netresearchgate.net

This compound, being an acetylated derivative, would likely have altered physicochemical properties compared to merulidial, potentially affecting its absorption, distribution, metabolism, and excretion, as well as its interaction with biological targets. A comparative SAR analysis would involve assessing the biological activities of this compound alongside merulidial and isovelleral in the same assays and correlating the observed differences in activity with their structural variations. Although specific comparative data for this compound were not found in the search results, such studies are essential for placing its activity within the context of this class of compounds.

Rational Design of this compound Analogs based on SAR/QSAR Insights

Rational drug design utilizes SAR and QSAR insights to guide the synthesis of new compounds with improved activity or desired properties. slideshare.netresearchgate.netnih.gov By identifying the critical structural features and understanding how variations influence activity, researchers can design analogs of this compound with targeted modifications.

Based on SAR insights, modifications could involve altering the unsaturated dialdehyde moiety, the sesquiterpenoid core, or introducing or modifying other functional groups like the acetyl group. QSAR models can quantitatively predict the potential activity of proposed analogs before their synthesis, allowing for prioritization of the most promising candidates. neovarsity.orgnih.gov

For example, if the reactivity of the aldehyde groups is found to be critical, analogs with modified aldehyde functionalities or linkers could be designed. If the lipophilicity influenced by the acetyl group is important for cellular uptake, modifications to this group could be explored. Computational techniques like molecular docking can also be used to predict how analogs might interact with specific biological targets, further informing the design process. slideshare.netnih.govnih.gov The goal of rational design is to optimize the structure of this compound to enhance its therapeutic potential while potentially reducing any undesirable effects, drawing upon the knowledge gained from SAR and QSAR studies. nih.govmdpi.com

Advanced Research Methodologies and Models

Chromatographic-Mass Spectrometric Techniques for Metabolomics and Profiling

Chromatographic-mass spectrometric techniques are fundamental tools for the metabolomic analysis and profiling of natural product extracts to identify and quantify compounds like Acetylmerulidial. The general workflow involves separating complex mixtures of metabolites, followed by their detection and identification based on their mass-to-charge ratio.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): This is a primary technique for analyzing semi-polar compounds like sesquiterpenoids. An HPLC system separates the components of a fungal extract. The eluent is then introduced into a mass spectrometer, which ionizes the molecules and provides high-resolution mass data, enabling the putative identification of this compound and related metabolites by comparing their exact mass to chemical databases. nih.gov Tandem MS (MS/MS) experiments would be used to fragment the molecule, providing structural information that aids in confirming its identity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for volatile or semi-volatile compounds. nih.gov For a compound like this compound, which may have lower volatility, a derivatization step (e.g., silylation) would likely be necessary to increase its thermal stability and volatility for GC analysis. researchgate.net This technique provides excellent chromatographic resolution and generates reproducible mass spectra that can be compared against established libraries for identification. nih.gov

A typical metabolomics study of the source organism would involve comparing extracts from different culture conditions to profile how the production of this compound and other metabolites changes in response to various stimuli.

Interactive Table: Typical Platforms for Sesquiterpenoid Profiling

| Technique | Principle | Application to this compound (Hypothetical) |

|---|---|---|

| HPLC-MS | Separation based on polarity, detection by mass. | Identification and quantification in fungal extracts; comparison of production levels under different growth conditions. |

| GC-MS | Separation based on boiling point/volatility, detection by mass. | Analysis of volatile precursors or derivatized this compound for structural confirmation and quantification. |

| LC-MS/MS | Separation followed by mass selection and fragmentation. | Structural elucidation of this compound and its analogs by analyzing fragmentation patterns. |

Nuclear Magnetic Resonance (NMR)-based Metabolomics for Biosynthetic Pathway Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel compounds and for deciphering their biosynthetic pathways. nih.govnih.gov To analyze the biosynthesis of this compound, stable isotope labeling experiments would be conducted.

This process involves feeding the producing fungal culture with precursors labeled with stable isotopes, such as ¹³C-labeled glucose or acetate. As the fungus synthesizes compounds, these labeled atoms are incorporated into the structure of this compound. By analyzing the resulting labeled compound with ¹³C-NMR, researchers can identify which carbon atoms in the final molecule originated from the precursor. researchgate.net This mapping of atoms allows for the reconstruction of the biosynthetic pathway, revealing the sequence of enzymatic reactions that form the complex sesquiterpenoid scaffold from simple primary metabolites. umn.edumdpi.com Two-dimensional NMR techniques (like HSQC and HMBC) would be essential to assign all the carbon and proton signals in the molecule unambiguously. nih.govmdpi.com

In Vitro Research Model Systems for Molecular and Cellular Mechanistic Elucidation

To understand the biological activity and mechanism of action of this compound, a variety of in vitro models would be utilized. These cell-based assays provide a controlled environment to investigate molecular interactions and cellular responses. nih.govjournalsarjnp.com Based on the known activities of other fungal sesquiterpenoids, this compound would likely be screened for several types of bioactivity. mdpi.comnih.gov

Anti-inflammatory Activity: The effect of this compound on inflammation could be tested using macrophage cell lines, such as RAW 264.7. nih.gov Researchers would stimulate these cells with an inflammatory agent like lipopolysaccharide (LPS) and measure the production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), and cytokines (e.g., TNF-α, IL-6) in the presence and absence of the compound. nih.gov

Cytotoxicity/Anticancer Activity: A panel of human cancer cell lines (e.g., A-549 lung cancer, HL-60 leukemia, PANC-1 pancreatic cancer) would be used to assess cytotoxic effects. tandfonline.com Assays like the MTT assay would determine the concentration of this compound required to inhibit cell growth by 50% (IC₅₀ value). tandfonline.com

Antimicrobial Activity: The compound's ability to inhibit the growth of pathogenic bacteria and fungi would be assessed using broth microdilution assays to determine the minimum inhibitory concentration (MIC). nih.gov

Interactive Table: Hypothetical In Vitro Models for this compound Research

| Model System | Target Activity | Key Measured Endpoints |

|---|---|---|

| RAW 264.7 Macrophages | Anti-inflammatory | Nitric Oxide (NO), TNF-α, IL-6, PGE₂ production |

| Human Cancer Cell Lines | Cytotoxicity | Cell viability (e.g., MTT assay), IC₅₀ values |

| Bacterial/Fungal Strains | Antimicrobial | Minimum Inhibitory Concentration (MIC) |

In Vivo Model Systems for Mechanistic Validation in Preclinical Research Contexts

If promising results are obtained from in vitro studies, subsequent validation in in vivo animal models would be the next step in preclinical research. scu.edu.au These models are crucial for understanding how a compound behaves in a complex, whole-organism system. The choice of model would depend on the specific bioactivity observed in vitro.

Models of Inflammation: Should this compound show potent in vitro anti-inflammatory activity, it might be tested in a murine model of acute inflammation. scu.edu.au For example, in the carrageenan-induced paw edema model in rats or mice, the compound would be administered prior to the inflammatory insult, and its ability to reduce swelling would be measured over time and compared to a control group. journalsarjnp.com

Xenograft Models for Cancer Research: If this compound demonstrates significant cytotoxicity against specific cancer cell lines, its anticancer efficacy could be evaluated in vivo. This typically involves implanting human tumor cells into immunodeficient mice. Once tumors are established, the mice are treated with the compound to determine its effect on tumor growth, progression, and metastasis. nih.gov

These preclinical studies are essential for evaluating the potential of a natural product as a therapeutic agent before any consideration for human trials. scu.edu.au However, no such in vivo studies have been published for this compound.

Future Research Directions and Unexplored Avenues

Discovery of Novel Biological Activities and Molecular Targets

While the biological activities of the parent compound, merulidial (B1202069), have been partially explored, the specific bioactivity profile of Acetylmerulidial remains largely uncharted territory. A primary and crucial avenue for future research is the comprehensive screening of this compound for a wide array of biological activities. Given the antimicrobial and cytotoxic properties of merulidial, it is plausible that this compound possesses similar or even enhanced activities.

Future investigations should prioritize screening for:

Antimicrobial Activity: Testing against a broad panel of pathogenic bacteria and fungi, including multidrug-resistant strains, is essential.

Anticancer Activity: Evaluation of its cytotoxic effects against a diverse range of cancer cell lines could reveal potential as a novel antineoplastic agent.

Antiviral Activity: Screening against various viruses could uncover previously unknown therapeutic applications.

Anti-inflammatory Activity: Investigating its potential to modulate inflammatory pathways could lead to treatments for chronic inflammatory diseases.

Beyond identifying these activities, the subsequent and more profound challenge lies in elucidating the specific molecular targets and mechanisms of action. Modern chemical biology and proteomics approaches can be employed to identify the protein targets with which this compound interacts, providing a deeper understanding of how it exerts its biological effects.

Development of Advanced Synthetic Methodologies for Complex Analogs

The structural complexity of this compound presents both a challenge and an opportunity for synthetic chemistry. To date, a total synthesis of this compound has not been reported. Developing a robust and efficient synthetic route is a critical objective for future research. A successful total synthesis would not only confirm its absolute stereochemistry but also provide a platform for the creation of a diverse library of structural analogs.

Advanced synthetic methodologies that could be explored include:

Asymmetric Synthesis: To control the stereochemistry of the molecule, which is often crucial for biological activity.

Convergent Synthesis: To build the complex carbon skeleton in a more efficient manner.

Biocatalysis: Utilizing enzymes to perform specific chemical transformations with high selectivity.

The ability to synthesize a variety of analogs would enable comprehensive structure-activity relationship (SAR) studies. These studies are vital for identifying the key structural features responsible for biological activity and for optimizing the compound's potency and selectivity, paving the way for the development of new therapeutic leads.

Integrated Omics Approaches for a Holistic Understanding of Activity

To gain a comprehensive and systems-level understanding of this compound's biological effects, the integration of various "omics" technologies is a promising future direction. These approaches can provide a global view of the molecular changes that occur in a biological system upon treatment with the compound.

Key omics approaches to consider include:

Transcriptomics (RNA-seq): To identify changes in gene expression patterns, revealing the cellular pathways affected by this compound.

Proteomics: To analyze changes in protein expression and post-translational modifications, providing insights into the compound's mechanism of action.

Metabolomics: To study alterations in the metabolic profile of cells or organisms, which can reveal downstream effects of the compound's activity.

By integrating the data from these different omics platforms, researchers can construct a more complete picture of this compound's mode of action and identify potential biomarkers for its activity.

Sustainable Sourcing and Biotechnological Production Technologies

The natural source of this compound, the fungus Phlebia tremellosa, is a common wood-decaying organism. However, relying solely on the collection of the wild fungus for the production of this compound is not a sustainable or scalable approach. Therefore, future research must focus on developing sustainable and economically viable production methods.

Promising avenues for sustainable production include:

Fungal Fermentation: Optimizing the culture conditions of Phlebia tremellosa in bioreactors to maximize the yield of this compound is a primary goal. This involves fine-tuning parameters such as nutrient media, temperature, and aeration.

Metabolic Engineering: Genetically modifying the biosynthetic pathway of this compound in its native producer or a heterologous host (such as Saccharomyces cerevisiae or Escherichia coli) could significantly enhance production titers.

Synthetic Biology: Reconstructing the entire biosynthetic pathway in a microbial chassis is a more ambitious but potentially highly rewarding approach for large-scale production.

Developing these biotechnological production platforms will be crucial for ensuring a stable and sustainable supply of this compound for further research and potential clinical development.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural elucidation and purity assessment of Acetylmerulidial?

- Methodology : Use a combination of nuclear magnetic resonance (NMR: 1H, 13C, and 2D experiments like COSY, HMBC) and high-resolution mass spectrometry (HR-MS) for structural confirmation. For purity, employ high-performance liquid chromatography (HPLC) with a C18 column (method: 70% methanol/water, 1.0 mL/min flow rate) and compare retention times against standards. Report detection limits (e.g., UV-Vis at 254 nm) and validate results using triplicate runs. Raw spectral data (e.g., δ ppm, J values) must be included in supplementary materials with annotated assignments .

Q. What are the established synthetic routes for this compound, and how can intermediates be validated?

- Methodology : Start with literature-based retrosynthetic analysis (e.g., merulidial derivatives as precursors). Use thin-layer chromatography (TLC) or gas chromatography (GC) to monitor reaction progress. Isolate intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterize using melting point analysis and Fourier-transform infrared spectroscopy (FT-IR). Cross-validate synthetic steps by replicating protocols in independent laboratories, documenting deviations in reaction yields (>5% variance requires re-optimization) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing samples to controlled environments (e.g., 40°C/75% relative humidity for 4 weeks). Analyze degradation products using liquid chromatography-mass spectrometry (LC-MS) and quantify intact compound loss via calibration curves. Include negative controls (e.g., inert atmosphere storage) and report degradation kinetics (Arrhenius plots) to predict shelf life .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve this compound synthesis yield while minimizing by-products?

- Methodology : Employ design of experiments (DoE) to test variables:

- Catalyst load (0.1–5 mol%)

- Solvent polarity (log P range: −0.5 to 4.0)

- Temperature gradients (0–100°C)

Use response surface methodology (RSM) to identify optimal parameters. Characterize by-products via tandem MS/MS and quantify using area normalization in HPLC. Validate scalability in pilot batches (1–10 g) with yield reproducibility thresholds (±3%) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodology : Conduct a meta-analysis of existing studies, focusing on variables:

- Cell culture conditions (e.g., serum concentration, passage number)

- Assay protocols (MTT vs. resazurin)

- Compound solubility (DMSO concentration limits)

Replicate divergent studies under standardized conditions, including positive/negative controls. Perform statistical equivalence testing (e.g., two-one-sided t-tests) to identify protocol-dependent variability. Publish raw datasets with metadata for cross-validation .

Q. How to design in vivo pharmacokinetic studies for this compound while controlling for interspecies metabolic differences?

- Methodology : Use a crossover design in rodent models (e.g., Sprague-Dawley rats, n ≥ 6/group) with staggered dosing (oral, IV, IP). Collect plasma samples at 0–24 h post-administration and quantify compound levels via LC-MS/MS. Normalize data to body surface area and compare metabolic profiles using hepatic microsome assays. Apply allometric scaling to predict human pharmacokinetics, accounting for cytochrome P450 isoform variations .

Q. What computational approaches validate this compound’s proposed mechanism of action against molecular targets?

- Methodology : Perform molecular docking (AutoDock Vina) using crystallographic target structures (PDB ID). Validate binding poses via molecular dynamics simulations (GROMACS, 100 ns trajectories). Cross-reference with experimental data (e.g., surface plasmon resonance for binding affinity) and apply machine learning models (Random Forest, SVM) to predict off-target interactions. Report force field parameters and convergence criteria .

Guidelines for Data Presentation

- Supplementary Materials : Include raw spectral data (NMR, MS), chromatograms, and statistical scripts in standardized formats (e.g., .cif for crystallography, .mnova for NMR). Label files as "Supporting Information_1_Acetylmerulidial_Synthesis" .

- Reproducibility : Adhere to the Beilstein Journal’s experimental reporting standards: document catalyst sources (e.g., Sigma-Aldrich, ≥98% purity), instrument models (e.g., Bruker AVANCE III HD 500 MHz), and software versions (e.g., MestReNova v14) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.